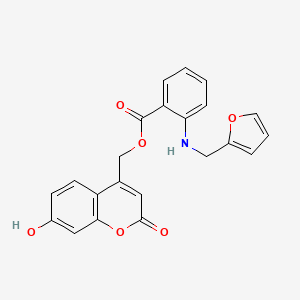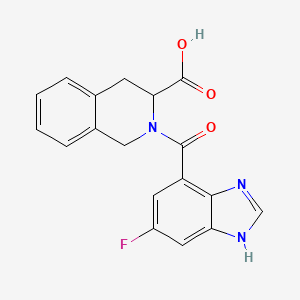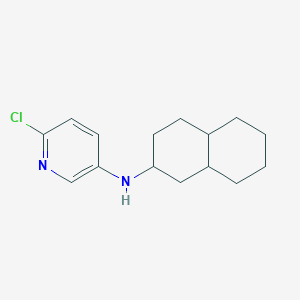
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
作用機序
The mechanism of action of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate is not fully understood. However, studies have suggested that it exerts its effects through various mechanisms, including inhibition of specific enzymes, modulation of signaling pathways, and induction of apoptosis in cells.
Biochemical and Physiological Effects:
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate has been found to have various biochemical and physiological effects. For instance, it has been shown to inhibit the activity of specific enzymes, such as tyrosinase and acetylcholinesterase, which play important roles in various physiological processes. Additionally, it has been found to modulate specific signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival. Furthermore, it has been shown to induce apoptosis in cancer cells, which may have potential therapeutic implications.
実験室実験の利点と制限
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate has several advantages and limitations for lab experiments. One advantage is that it is readily synthesized using simple and cost-effective methods. Additionally, it has shown promising results in various scientific research fields, which may stimulate further investigation. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Furthermore, its effects may vary depending on the specific cell type and experimental conditions used, which may complicate its interpretation.
将来の方向性
There are several future directions for the research on (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, which may pave the way for its development as a therapeutic agent. Furthermore, it may be interesting to explore its potential applications in other scientific research fields, such as agriculture and industry, where its properties may be exploited for various purposes.
合成法
The synthesis of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate involves the reaction of 2-(furan-2-ylmethylamino)benzoic acid with 7-hydroxy-4-chromonecarbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, resulting in the formation of the desired product.
科学的研究の応用
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate has shown potential applications in various scientific research fields. For instance, it has been studied for its anticancer properties, where it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, it has been investigated for its potential as an antimicrobial agent, where it has shown promising results against various bacterial and fungal strains. Furthermore, it has been studied for its anti-inflammatory and antioxidant properties, where it has been found to reduce inflammation and oxidative stress in cells.
特性
IUPAC Name |
(7-hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c24-15-7-8-17-14(10-21(25)29-20(17)11-15)13-28-22(26)18-5-1-2-6-19(18)23-12-16-4-3-9-27-16/h1-11,23-24H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRZMINVLAFEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=O)OC3=C2C=CC(=C3)O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7627481.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627482.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627499.png)
![4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide](/img/structure/B7627502.png)

![N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627516.png)
![N-[(2-morpholin-4-ylphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627519.png)
![5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627543.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)

![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)
